3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 5-bromonicotinate
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Overview
Description
3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 5-bromopyridine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromen-4-one core, a trifluoromethyl group, and a bromopyridine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 5-bromopyridine-3-carboxylate typically involves multiple steps, including the formation of the chromen-4-one core, the introduction of the trifluoromethyl group, and the coupling with the bromopyridine moiety. The following is a general outline of the synthetic route:
Formation of Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a phenol derivative and an appropriate diketone under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Bromopyridine Moiety: The final step involves the coupling of the chromen-4-one intermediate with 5-bromopyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromopyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 5-bromopyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 5-chloropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 5-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 5-bromopyridine-3-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromopyridine moiety, in particular, may enhance its potential as a therapeutic agent due to its ability to participate in various chemical reactions and interactions with biological targets.
Properties
Molecular Formula |
C24H15BrF3NO5 |
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Molecular Weight |
534.3 g/mol |
IUPAC Name |
[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H15BrF3NO5/c1-12-5-13(2)7-17(6-12)32-21-20(30)18-4-3-16(9-19(18)34-22(21)24(26,27)28)33-23(31)14-8-15(25)11-29-10-14/h3-11H,1-2H3 |
InChI Key |
XCWFPCJYLQNWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CN=C4)Br)C(F)(F)F)C |
Origin of Product |
United States |
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